![molecular formula C18H18Cl4O2 B14315866 2,3,5,6-Tetrachloro-4-[(pentamethylphenyl)methoxy]phenol CAS No. 112740-49-5](/img/structure/B14315866.png)
2,3,5,6-Tetrachloro-4-[(pentamethylphenyl)methoxy]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,5,6-Tetrachloro-4-[(pentamethylphenyl)methoxy]phenol is a chemical compound with the molecular formula C18H18Cl4O2. This compound is known for its unique structure, which includes a tetrachlorinated phenol ring and a pentamethylphenyl methoxy group. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetrachloro-4-[(pentamethylphenyl)methoxy]phenol typically involves the reaction of 2,3,5,6-tetrachlorophenol with pentamethylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to ensure efficiency and consistency in production.
Análisis De Reacciones Químicas
Types of Reactions
2,3,5,6-Tetrachloro-4-[(pentamethylphenyl)methoxy]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atoms on the phenol ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or organic solvents.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of partially or fully dechlorinated phenols.
Substitution: Formation of substituted phenols with various functional groups.
Aplicaciones Científicas De Investigación
2,3,5,6-Tetrachloro-4-[(pentamethylphenyl)methoxy]phenol is used in several scientific research fields:
Chemistry: As a reagent in organic synthesis and as a model compound for studying chlorinated phenols.
Biology: Investigated for its potential effects on biological systems and its interactions with enzymes.
Medicine: Explored for its antimicrobial properties and potential use in developing new pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2,3,5,6-Tetrachloro-4-[(pentamethylphenyl)methoxy]phenol involves its interaction with cellular components, particularly enzymes. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt normal cellular processes, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2,3,5,6-Tetrachlorophenol: Similar structure but lacks the pentamethylphenyl methoxy group.
4-Methoxy-2,3,5,6-tetrachlorophenol: Similar structure with a methoxy group instead of the pentamethylphenyl methoxy group.
Uniqueness
2,3,5,6-Tetrachloro-4-[(pentamethylphenyl)methoxy]phenol is unique due to the presence of the pentamethylphenyl methoxy group, which imparts distinct chemical properties and reactivity compared to other chlorinated phenols. This uniqueness makes it valuable for specific research applications and industrial uses .
Propiedades
Número CAS |
112740-49-5 |
|---|---|
Fórmula molecular |
C18H18Cl4O2 |
Peso molecular |
408.1 g/mol |
Nombre IUPAC |
2,3,5,6-tetrachloro-4-[(2,3,4,5,6-pentamethylphenyl)methoxy]phenol |
InChI |
InChI=1S/C18H18Cl4O2/c1-7-8(2)10(4)12(11(5)9(7)3)6-24-18-15(21)13(19)17(23)14(20)16(18)22/h23H,6H2,1-5H3 |
Clave InChI |
WUHSZDFKUXQTJR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C(=C1C)C)COC2=C(C(=C(C(=C2Cl)Cl)O)Cl)Cl)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


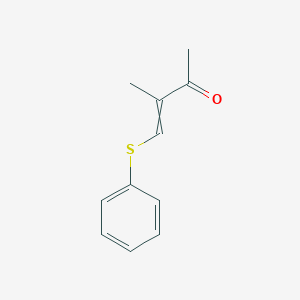
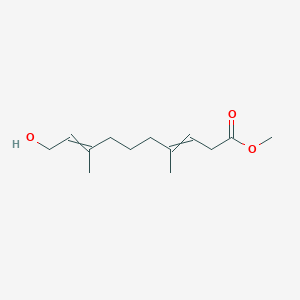
![Trimethyl[2-methyl-1-(trimethylstannyl)prop-1-en-1-yl]germane](/img/structure/B14315807.png)
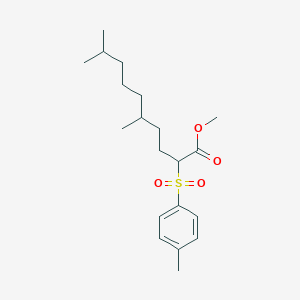
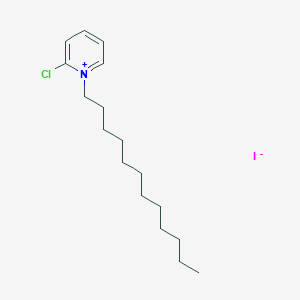
![Methyl 4-[(5-methylidenehept-6-EN-1-YL)oxy]but-2-ynoate](/img/structure/B14315831.png)
![1-Chloro-4-{4-[(prop-2-en-1-yl)oxy]benzene-1-sulfonyl}benzene](/img/structure/B14315835.png)
![1-Hexyl-3-[(octyloxy)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14315842.png)
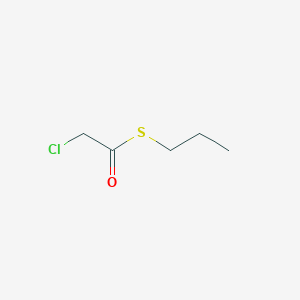
![2-{2-[(Oxiran-2-yl)methoxy]ethoxy}ethyl 2-methylprop-2-enoate](/img/structure/B14315848.png)
![N-Nitroso-N'-phenyl-N-[(pyridin-3-yl)methyl]urea](/img/structure/B14315850.png)
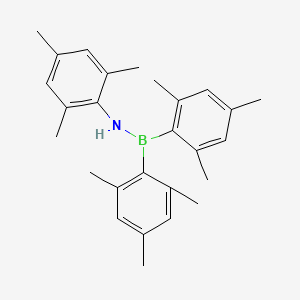
![Mercury, chloro[2-(2-pyridinyl)phenyl]-](/img/structure/B14315862.png)
![2-{4-[2-(Thiophen-3-yl)ethenyl]phenyl}-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B14315872.png)
